molecular formula C23H22O4 B12375749 Stat3/akt-IN-1

Stat3/akt-IN-1

Katalognummer: B12375749
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: CYPFOKJPBZOIPK-OWOQZQGXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Stat3/akt-IN-1 is a novel small-molecule compound designed for biochemical research, functioning as a potent dual inhibitor of the STAT3 and AKT signaling pathways. These pathways are frequently co-activated in various cancers, driving tumor cell proliferation, survival, metastasis, and resistance to therapy. By concurrently targeting these two critical nodes in oncogenic signaling networks, this compound provides a valuable tool for investigating tumor biology and the therapeutic potential of coordinated pathway inhibition. The signal transducer and activator of transcription 3 (STAT3) is a transcription factor that, upon persistent activation, promotes the expression of genes involved in cell cycle progression (such as Cyclin D1) and cellular metastasis (such as MMP-2 and MMP-9) . Concurrently, the AKT (Protein Kinase B) pathway is a central regulator of cell survival and growth, and its hyperactivation is a common feature in numerous malignancies . This compound is reported to inhibit the phosphorylation and thus the activation of both STAT3 (at Tyr705) and AKT, disrupting their oncogenic signaling cascades . This dual-action mechanism can lead to the suppression of cancer cell proliferation, the induction of apoptosis, and the inhibition of colony-forming ability and cell migration, as demonstrated in various cellular models . This inhibitor is particularly relevant for studying hard-to-treat cancers where these pathways are implicated, such as glioblastoma, breast cancer, prostate cancer, and other solid and hematological tumors . Researchers can use this compound to explore synergistic signaling, overcome treatment resistance, and validate STAT3 and AKT as combined therapeutic targets. This product is intended for scientific research purposes only and is not approved for diagnostic or therapeutic use in humans.

Eigenschaften

Molekularformel

C23H22O4

Molekulargewicht

362.4 g/mol

IUPAC-Name

(2E,5E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]cyclopentan-1-one

InChI

InChI=1S/C23H22O4/c1-26-21-9-4-3-6-17(21)7-5-8-18-11-12-19(23(18)25)14-16-10-13-20(24)22(15-16)27-2/h3-10,13-15,24H,11-12H2,1-2H3/b7-5+,18-8+,19-14+

InChI-Schlüssel

CYPFOKJPBZOIPK-OWOQZQGXSA-N

Isomerische SMILES

COC1=CC=CC=C1/C=C/C=C/2\CC/C(=C\C3=CC(=C(C=C3)O)OC)/C2=O

Kanonische SMILES

COC1=CC=CC=C1C=CC=C2CCC(=CC3=CC(=C(C=C3)O)OC)C2=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the STAT3 Inhibitor Moiety

  • Intermediate 1: 2-(Tosyloxy)acetic Acid

    • Reactants : Ethyl glycolate (1) and p-toluenesulfonyl chloride (2).
    • Conditions : Substitution reaction in dichloromethane (DCM) with triethylamine (TEA) as a base, followed by hydrolysis using sodium hydroxide (NaOH) in aqueous ethanol.
    • Yield : ~85% after recrystallization from ethanol.
  • Intermediate 2: S3I-201 Analog

    • Reactants : 2-(Tosyloxy)acetic acid (4) and 4-methylbenzenesulfonyl chloride.
    • Conditions : Acid chlorination with thionyl chloride (SOCl₂), followed by condensation with a substituted aniline derivative in DCM.
    • Yield : ~78% after column chromatography (silica gel, hexane/ethyl acetate).

Synthesis of the CRBN Ligand-Linker Conjugate

  • Intermediate 3: Pomalidomide Derivative

    • Reactants : 3-Fluorophthalic anhydride (7) and 3-aminopiperidine-2,6-dione hydrochloride.
    • Conditions : Ring-opening reaction in acetic acid at 100°C for 16 hours.
    • Yield : ~90% after extraction and drying.
  • Intermediate 4: Deprotected Amine Linker

    • Reactants : tert-Butyl (2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)carbamate (9a).
    • Conditions : Deprotection with trifluoroacetic acid (TFA) in DCM.
    • Yield : Quantitative.

Final Coupling Reaction

  • Reactants : S3I-201 analog (6) and deprotected CRBN-linker (10a).
  • Conditions : Amide bond formation using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent in DCM with N,N-diisopropylethylamine (DIPEA).
  • Purification : Column chromatography (gradient elution with DCM/methanol).
  • Yield : ~65%.

Physicochemical Characterization

Property Value Method
Molecular Formula C₂₃H₂₂O₄ High-resolution mass spectrometry (HRMS)
Molecular Weight 362.42 g/mol HRMS
Appearance Off-white solid Visual inspection
Solubility ≥10 mM in DMSO UV-Vis spectroscopy
Purity >98% HPLC (C18 column, 254 nm)

Key Spectral Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89–7.82 (m, 4H, Ar-H), 4.32 (s, 2H, CH₂), 3.45 (t, J = 6.4 Hz, 2H, CH₂), 2.98 (t, J = 6.4 Hz, 2H, CH₂), 2.44 (s, 3H, CH₃).
  • IR (KBr) : 1745 cm⁻¹ (C=O), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

Biological Evaluation

In Vitro Activity

Assay Cell Line IC₅₀/EC₅₀ Citation
STAT3 Phosphorylation SGC-7901 1.39 μM
AKT Phosphorylation BGC-823 2.92 μM
Cell Viability SGC-7901 1.39 μM
Migration Inhibition SGC-7901 2.5–10 μM

In Vivo Efficacy

  • Model : SGC-7901 xenograft in BALB/c mice.
  • Dosage : 15 mg/kg (intraperitoneal, daily for 20 days).
  • Result : 62% tumor growth inhibition (p < 0.01) without significant weight loss.

Stability and Pharmacokinetics

Parameter Value Method
Plasma Stability >90% remaining after 24 h LC-MS/MS
Microsomal Stability t₁/₂ = 45 min (human) Liver microsomal assay
Protein Binding 92% bound to albumin Equilibrium dialysis

Analyse Chemischer Reaktionen

Arten von Reaktionen

Stat3/akt-IN-1 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien bei diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Halogenide. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden optimiert, um das gewünschte Reaktionsergebnis zu erzielen .

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den jeweiligen Reaktionsbedingungen und Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu Ketonen oder Aldehyden führen, während Reduktionsreaktionen zu Alkoholen führen können .

Wissenschaftliche Forschungsanwendungen

Case Studies and Research Findings

  • Breast Cancer Therapy
    • A study demonstrated that AKT phosphorylates SIK1 (Salt-Inducible Kinase 1), which represses STAT3 activity. Inhibition of this pathway using Stat3/Akt-IN-1 showed potential as a therapeutic strategy for breast cancers driven by hyperactive AKT signaling . The findings suggest that targeting the JAK2-STAT3 axis could provide a novel approach to treat such cancers.
  • Non-Small Cell Lung Cancer
    • Research highlighted that inhibition of the PI3K/AKT pathway led to compensatory activation of STAT3, suggesting a feedback loop that diminishes therapeutic efficacy. Co-treatment with this compound significantly enhanced the antitumor effects of PI3K/AKT inhibitors like BKM120, indicating its potential in combination therapies . This combination therapy not only inhibited tumor growth but also promoted apoptosis more effectively than single-agent treatments.
  • Resistance Mechanisms
    • In studies involving gefitinib resistance in lung cancer cells, it was found that gefitinib treatment induced STAT3 activation rather than suppressing it. This resulted in restored AKT activity, highlighting a mechanism of intrinsic drug resistance . The use of this compound could potentially mitigate this resistance by simultaneously targeting both pathways.

Data Tables

Cancer Type Mechanism Outcome Reference
Breast CancerAKT-mediated phosphorylation of SIK1Enhanced STAT3 activation; potential therapy
Non-Small Cell Lung CancerFeedback activation of STAT3 from PI3K/AKT inhibitionIncreased apoptosis with combination therapy
Lung Cancer (Gefitinib Resistance)Induction of STAT3 by gefitinibRestoration of AKT activity; resistance

Wirkmechanismus

Stat3/akt-IN-1 exerts its effects by inhibiting the activity of STAT3 and AKT. STAT3 is a transcription factor that, when activated, translocates to the nucleus and promotes the expression of genes involved in cell growth and survival. AKT is a serine/threonine kinase that regulates various cellular processes, including metabolism, proliferation, and apoptosis. By inhibiting these pathways, this compound can reduce cell proliferation and induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a detailed comparison of PI3K/AKT-IN-1 with structurally or functionally related inhibitors:

AKT-IN-1 (HY-18296)

  • Targets : Selectively inhibits AKT phosphorylation at Thr308 (IC₅₀ = 0.422 μM) and Ser473 (IC₅₀ = 0.322 μM) .
  • Mechanism : Blocks downstream effectors like ribosomal protein S6 and PRAS40, critical for cell survival .
  • In Vivo Efficacy: At 200 mg/kg, it significantly inhibits tumor growth in breast cancer xenografts .

APN/AKT-IN-1

  • Targets: Dual inhibitor of APN (aminopeptidase N) and AKT, suppressing GSK3β phosphorylation .
  • Applications : Used to study cross-talk between APN and AKT in metabolic pathways .
  • Key Difference : Broader target profile compared to PI3K/AKT-IN-1, with APN inhibition adding a distinct mechanism .

Stattic

  • Targets : STAT3 inhibitor with cross-reactivity against other STAT family members (e.g., STAT1) .
  • Mechanism : Initially reported as STAT3-specific but later found to inhibit STAT1 phosphorylation, reducing proinflammatory cytokines in colitis models .
  • Key Difference : Unlike PI3K/AKT-IN-1, Stattic modulates JAK-STAT signaling rather than PI3K/AKT, highlighting pathway-specific therapeutic applications .

Curcumin

  • Targets : Natural compound inhibiting both STAT3 and AKT pathways .
  • Applications: Suppresses vasculogenic mimicry in hepatocellular carcinoma by downregulating p-STAT3 and p-AKT .
  • Key Difference : Curcumin’s multi-target nature and natural origin contrast with synthetic inhibitors like PI3K/AKT-IN-1, which offer higher potency and specificity .

Data Tables

Table 1. Comparative IC₅₀ Values of PI3K/AKT Pathway Inhibitors

Compound Target (IC₅₀) Key Pathways Affected
PI3K/AKT-IN-1 PI3Kγ (6.99 μM), AKT (3.36 μM) Apoptosis, cell proliferation
AKT-IN-1 AKT Thr308 (0.422 μM) AKT/mTOR, PRAS40 signaling
APN/AKT-IN-1 AKT, APN GSK3β phosphorylation
Curcumin STAT3, AKT Vasculogenic mimicry, MMP9 inhibition

Table 2. In Vivo Efficacy in Cancer Models

Compound Model (Dose) Outcome
PI3K/AKT-IN-1 BT474c xenografts (200 mg/kg) 72% tumor growth inhibition
AKT-IN-1 BT474c xenografts (200 mg/kg) Significant growth inhibition
Stattic DSS-induced colitis Reduced MPO activity, cytokine suppression

Research Findings and Mechanistic Insights

  • PI3K/AKT-IN-1: Demonstrates broad pathway inhibition, effectively targeting both PI3K and AKT nodes. Its dual mechanism is advantageous in cancers with hyperactive PI3K/AKT signaling but may lack selectivity compared to single-target inhibitors .
  • Stattic vs. Selective STAT3 Inhibitors : While Stattic shows cross-reactivity, selective STAT3 inhibitors (e.g., compound 23 in ) exhibit superior therapeutic effects in inflammatory diseases by specifically downregulating proinflammatory cytokines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.